1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group and two benzene rings connected through an oxyethane linkage. Its molecular formula is C21H19ClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene typically involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid to form 4-chlorobenzoic acid ethyl ester.
Grignard Reaction: The ester is then subjected to a Grignard reaction with phenylmagnesium bromide to produce (4-chlorophenyl)diphenylmethanol magnesium salt.
Hydrolysis: The magnesium salt is hydrolyzed using sulfuric acid to yield (4-chlorophenyl)diphenylmethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene can be compared with other similar compounds such as:
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Both compounds contain chlorophenyl groups, but DDT has a trichloroethane backbone, making it more persistent in the environment.
2-Chlorotrityl chloride: This compound is used as a resin in solid-phase peptide synthesis and shares structural similarities with 1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene.
The uniqueness of 1,1’-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
144561-09-1 |
---|---|
Molecular Formula |
C23H23ClO4 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[bis(2-phenoxyethoxy)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C23H23ClO4/c24-20-13-11-19(12-14-20)23(27-17-15-25-21-7-3-1-4-8-21)28-18-16-26-22-9-5-2-6-10-22/h1-14,23H,15-18H2 |
InChI Key |
TUXVNILGEQYKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(C2=CC=C(C=C2)Cl)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.